9,9-Di-n-octylfluorene
Overview
Description
Synthesis Analysis
The synthesis of 9,9-Di-n-octylfluorene and its derivatives involves catalytic processes and specific reactions aimed at achieving high purity and structural integrity. Notably, polyfluorenes without monoalkylfluorene defects have been synthesized, highlighting the importance of precise synthetic methods in obtaining high-quality materials for optoelectronic applications (Cho et al., 2007).
Molecular Structure Analysis
The molecular structure of 9,9-Di-n-octylfluorene and related compounds has been extensively studied. Structural, electronic, and optical properties of heterofluorenes were investigated, revealing insights into the aromatic and electrooptical activities of these compounds (Chen, Zheng, Fan, & Huang, 2007). These studies are crucial for understanding how structural modifications can influence the optical and electronic behaviors of fluorene-based materials.
Chemical Reactions and Properties
Chemical reactions involving 9,9-Di-n-octylfluorene, such as cross-coupling and annulation cascades, play a significant role in the development of fluorene derivatives with tailored properties. For instance, the synthesis of 9-hydroxy and 9-aminofluorenes through a tandem Suzuki/phenolic aldolisation sequence demonstrates the versatility of fluorene compounds in chemical synthesis (François et al., 2018).
Physical Properties Analysis
The physical properties of 9,9-Di-n-octylfluorene, such as its phase behavior, crystallinity, and thermal stability, are integral to its application in optoelectronic devices. The phase behavior of poly(9,9-di-n-hexyl-2,7-fluorene) provides insights into the mesomorphic and crystalline phases that influence the material's optical and mechanical properties (Chen, Su, Su, & Chen, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are crucial for the application of 9,9-Di-n-octylfluorene in electronics and photonics. Investigations into the synthesis of selectively 4-substituted 9,9'-spirobifluorenes and their photophysical properties highlight the potential of fluorene derivatives in optoelectronic applications (Kaiser et al., 2017).
Scientific Research Applications
Polyfluorene-Based Conjugated Polymer Blends :
- Studied phase separation in polyfluorene-based electroluminescent polymer blends for light-emitting diodes (LEDs) applications (Kim et al., 2004).
Green Emission in Polyfluorene :
- Investigated the cause of green emission in polyfluorene, relevant for light-emitting devices (Nakamura et al., 2018).
Poly(9,9-di-n-octylfluorene) Based Copolymers :
- Explored the β phase formation limit in poly(9,9-di-n-octylfluorene) based copolymers, significant for device applications (Bright et al., 2011).
Polyfluorenes without Defects :
- Developed a synthetic route to defect-free polyfluorenes, impacting light-emitting device performance (Cho et al., 2007).
Poly(fluorene-2,7-vinylene)s with Oligo(thiophene)s :
- Synthesized and identified unique emission properties of polyfluorenes modified with oligo(thiophene) chain ends (Kuwabara et al., 2011).
Phase Behavior of Poly(9,9-di-n-hexyl-2,7-fluorene) :
- Reported on the phase behavior of polyfluorene variants, providing insights into their crystalline nature (Chen et al., 2006).
β Phase Formation in Polyfluorene Thin Films :
- Demonstrated the formation of the β phase in polyfluorene thin films, crucial for optoelectronic applications (Bright et al., 2010).
Fluorination Effects on Polyfluorene :
- Explored the impact of fluorination on the properties of polyfluorene derivatives, enhancing their optoelectronic applications (Calzolari et al., 2013).
Fluorene-Based Blue Emission Polymer Synthesis :
- Investigated the synthesis and device performance of fluorene-based polymers with specific substituents for enhanced blue-light emission (Jin et al., 2009).
Inkjet Printing of Light-emitting Polymer Films :
- Improved thickness uniformity of inkjet printed polyfluorene films for electroluminescence device fabrication (Xing et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9,9-dioctylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXACYPFGPNTUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123864-00-6 | |
Record name | Poly(9,9-dioctylfluorene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123864-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70584145 | |
Record name | 9,9-Dioctyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Di-n-octylfluorene | |
CAS RN |
123863-99-0 | |
Record name | 9,9-Dioctyl-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123863-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9-Dioctyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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